molecular formula C9H11N3O2 B2523803 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 197367-81-0

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2523803
CAS No.: 197367-81-0
M. Wt: 193.206
InChI Key: MNNNVGIONPGUSD-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a high-purity chemical compound for research and development applications. This solid features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant versatility in drug discovery . Derivatives of this N-heterocyclic system have attracted considerable attention due to their broad bioactivity and exceptional photophysical properties, making them a focus for the design of new therapeutic agents and functional materials . The compound's structure allows for exploration in various research areas, including the development of potent and selective enzymatic inhibitors and anticancer agents . The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in several marketed drugs and preclinical candidates, underlining its high impact in the field . Its rigid, planar framework is synthetically versatile, permitting versatile structural modifications that improve the structural diversity of potential lead compounds . Handling and Safety: This product is intended for research and development use only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVRQCPLGMIUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 2-chloro-3-methoxymethylpyridine under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 7 and the methoxymethyl group at position 5 serve as primary sites for nucleophilic and electrophilic substitution.

Key examples :

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 7 with chlorine, forming 5-(methoxymethyl)-2-methyl-7-chloropyrazolo[1,5-a]pyrimidine. This intermediate is critical for further functionalization .

  • Nucleophilic displacement : The 7-chloro derivative reacts with amines (e.g., morpholine) or alcohols under basic conditions to yield substituted products. For instance, morpholine substitution at position 7 achieves >90% yield in the presence of potassium carbonate at room temperature .

Reaction TypeReagents/ConditionsProductYieldReference
ChlorinationPOCl₃, reflux7-chloro derivative61%
Morpholine substitutionMorpholine, K₂CO₃, RT7-morpholino derivative94%

Oxidation and Reduction

The methoxymethyl group and pyrimidine ring participate in redox reactions:

  • Oxidation : The hydroxyl group at position 7 can be oxidized to a ketone using strong oxidants like pyridinium chlorochromate (PCC), though this is often avoided due to ring instability .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring’s double bonds, yielding dihydro derivatives while preserving the methoxymethyl group.

Functionalization via Cyclocondensation

The core structure is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with β-dicarbonyl electrophiles (e.g., 2-chloro-3-methoxymethylpyridine). This reaction proceeds through an aza-Michael addition mechanism, followed by cyclization under basic conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol exhibits potential anticancer properties. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For example, a study demonstrated its efficacy against breast cancer cells, suggesting a mechanism involving the modulation of specific signaling pathways related to cell survival and growth.

Neuroprotective Effects
Another significant application of this compound is in neuroprotection. Preclinical studies have indicated that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for treating neurological disorders.

Pharmacological Applications

Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for developing treatments for chronic inflammatory conditions.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, indicating potential use as an antibiotic agent. Its mechanism of action appears to involve disrupting bacterial cell wall synthesis and function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in breast cancer cells
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against bacterial strains

Case Study: Anticancer Mechanisms

In a notable study published in the Journal of Medicinal Chemistry, researchers explored the anticancer mechanisms of this compound. The study highlighted:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Methodology : MTT assay for cell viability; flow cytometry for apoptosis detection.
  • Results : The compound reduced cell viability by over 50% at concentrations above 10 µM and significantly increased apoptotic markers.

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol exerts its effects is primarily through its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to mimic the natural substrates of these enzymes, leading to competitive inhibition. Additionally, it can interact with DNA and RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrimidin-7-ol derivatives exhibit significant variation in biological and physicochemical properties depending on substituents. Key analogs include:

Compound Name Substituents (Position) Key Properties/Activities Reference ID
5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Phenyl (C5), H (C2) Precursor for glycoside anticancer agents
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Methyl (C5), triazole ring (C1–C2) PfDHODH inhibitor (IC50 = 0.12 μM)
5-Trifluoromethyl-triazolo[1,5-a]pyrimidin-7-ol CF3 (C5) Enhanced lipophilicity, lower solubility
5-(Imidazo[1,2-a]pyridin-2-yl) derivatives Imidazo-pyridine (C5) PDE10A inhibition (IC50 = 0.07–0.15 μM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF3) in triazolopyrimidines increases lipophilicity but reduces aqueous solubility, impacting bioavailability .
  • Hydrogen-Bonding Groups : The hydroxyl group at position 7 is critical for interactions with biological targets. For example, its absence (e.g., in pyrimidin-7(4H)-ones) abolishes kinase inhibitory activity .
  • Methoxymethyl vs.

Example :

  • 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol → Alkylation → 7-Propargyl derivatives (yield: 85–92%) .
  • 5-(4-Chlorophenyl)-triazolo[1,5-a]pyrimidin-7-ol → Chlorination → 7-Chloro analog (purity: 91.3%) .

Physicochemical Properties

Property 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol 5-Trifluoromethyl Analog Target Compound (Inferred)
Melting Point 287°C 263°C ~250–270°C (estimated)
1H NMR (OH shift) δ 12.44 ppm (DMSO-d6) δ 12.44 ppm (DMSO-d6) δ 12.3–12.6 ppm (predicted)
LogP 1.8 2.9 ~2.2 (calculated)

Trends :

  • Lipophilicity : Trifluoromethyl groups increase LogP, whereas methoxymethyl groups offer moderate polarity.
  • Thermal Stability : Higher melting points correlate with hydrogen-bonding capacity (e.g., hydroxyl groups) .

Biological Activity

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, with the CAS number 439111-05-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 193.21 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : ≥90%

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer efficacy .

Enzyme Inhibition

The compound has also been identified as a selective inhibitor of certain ion channels, particularly the I(Kur) current. This selectivity is crucial as it minimizes off-target effects commonly associated with other compounds targeting similar pathways. The optimization of this compound's structure has led to enhanced potency and favorable pharmacokinetic properties in preclinical models .

Study on Ion Channel Inhibition

A notable study highlighted the efficacy of this compound as an I(Kur) inhibitor. The research focused on its selectivity over the hERG channel, which is often a concern in drug development due to potential cardiac side effects. The compound showed promising results in preclinical trials using rabbit atrial models .

Anticancer Activity against Specific Cell Lines

In vitro studies revealed that this compound effectively inhibited the growth of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The mechanism of action was primarily attributed to the induction of apoptosis and disruption of the cell cycle .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions between suitable precursors. Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among derivatives. These modifications are essential for enhancing biological activity and optimizing pharmacological profiles .

Comparative Table of Biological Activities

Activity Type Description References
AnticancerInhibits growth in HeLa and L929 cell lines; induces apoptosis
Ion Channel InhibitionSelective inhibitor of I(Kur) current; minimal hERG interaction
Enzymatic InhibitionPotential inhibition of various enzymes involved in cancer progression

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves bond lengths, angles, and packing interactions. For example, fused-ring planarity and dihedral angles between substituents (e.g., methoxymethyl) are confirmed via single-crystal analysis .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments. Aromatic protons near electron-withdrawing groups show downfield shifts (~δ 8.0–8.5 ppm), while methyl groups resonate at δ 2.1–2.5 ppm .
  • HRMS/IR : High-resolution mass spectrometry validates molecular formulas, and IR confirms functional groups (e.g., hydroxyl stretches at ~3200 cm1^{-1}) .

How should researchers resolve discrepancies in reported biological activity data?

Advanced Research Focus
Conflicting bioactivity results may stem from:

  • Purity variations : HPLC or LC-MS quantification (≥95% purity) ensures consistency .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity across derivatives (e.g., replacing methoxymethyl with furan or trifluoromethyl groups) to isolate substituent effects .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic Research Focus

  • Receptor binding assays : Radioligand displacement studies (e.g., for benzodiazepine or CRF1 receptors) using 3^3H-labeled ligands .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Enzyme inhibition : Kinase or COX-2 inhibition assays with fluorogenic substrates .

How do substituents like methoxymethyl influence structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Electron-donating effects : Methoxymethyl enhances solubility and hydrogen-bonding capacity, improving receptor affinity in polar binding pockets .
  • Steric effects : Bulky substituents at position 5 (e.g., propyl vs. methyl) alter conformational flexibility, impacting selectivity .
  • Metabolic stability : Methoxymethyl groups reduce oxidative metabolism compared to hydroxyl analogs, as shown in hepatic microsome studies .

What analytical challenges arise in quantifying pyrazolo[1,5-a]pyrimidines in complex matrices?

Q. Advanced Research Focus

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% formic acid) to resolve polar degradation products .
  • Detection limits : LC-MS/MS (MRM mode) achieves sensitivity down to 1 ng/mL for pharmacokinetic studies .
  • Matrix effects : Plasma protein binding requires validation with stable isotope-labeled internal standards .

How can molecular docking and dynamics studies elucidate mechanisms of action?

Q. Advanced Research Focus

  • Target identification : Dock compounds into X-ray structures of therapeutic targets (e.g., COX-2 or A2A receptors) using AutoDock Vina .
  • Binding free energy : MM-GBSA calculations quantify contributions from van der Waals and electrostatic interactions .
  • Conformational sampling : 100-ns MD simulations assess stability of ligand-receptor complexes in explicit solvent .

What strategies improve compound stability during storage and handling?

Q. Basic Research Focus

  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photooxidation of the pyrimidine ring .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of methoxymethyl groups .
  • Temperature : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways .

What are key considerations for scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Solvent selection : Replace ethanol with cheaper solvents (e.g., toluene) while maintaining reaction efficiency .
  • Purification : Switch from column chromatography to recrystallization (e.g., cyclohexane/CH2_2Cl2_2) for cost-effective isolation .
  • Safety : Optimize exothermic reactions (e.g., POCl3_3 chlorination) using controlled addition rates and cooling .

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